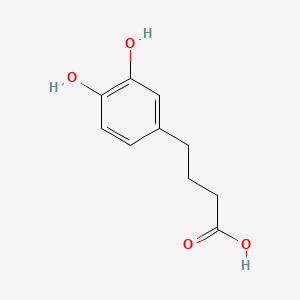

4-(3,4-二羟基苯基)丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(3,4-Dihydroxyphenyl)butanoic acid is a phenolic compound characterized by the presence of two hydroxyl groups attached to a benzene ring and a butanoic acid side chain. This compound is known for its antioxidant properties and is found in various natural sources, including certain plants and fruits.

科学研究应用

4-(3,4-Dihydroxyphenyl)butanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its antioxidant properties and its role in protecting cells from oxidative stress.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties

作用机制

Target of Action

The primary target of 4-(3,4-Dihydroxyphenyl)butanoic acid, also known as 3,4-DHPPA, is histone deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This plays a crucial role in regulating gene expression.

Mode of Action

3,4-DHPPA interacts with its target, HDAC, by inhibiting its activation . This inhibition can reduce the activation of macrophages and inflammation during hepatic ischemia/reperfusion injury (HIRI) .

Biochemical Pathways

The action of 3,4-DHPPA affects the biochemical pathway involving HDACs. By inhibiting HDACs, 3,4-DHPPA can modulate the transcription of various genes, impacting cellular functions such as cell cycle progression, differentiation, and apoptosis .

Result of Action

The inhibition of HDACs by 3,4-DHPPA can alleviate HIRI by reducing the activation of macrophages and inflammation . This suggests that 3,4-DHPPA may have potential therapeutic applications in conditions related to hepatic ischemia/reperfusion injury.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dihydroxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 3,4-dihydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method includes the use of 3,4-dihydroxyphenylacetic acid as a starting material, which undergoes a series of reactions including esterification, reduction, and hydrolysis to form 4-(3,4-Dihydroxyphenyl)butanoic acid .

Industrial Production Methods: Industrial production of 4-(3,4-Dihydroxyphenyl)butanoic acid often involves biotransformation processes using microbial cultures. For instance, the use of whole cell cultures of Arthrobacter protophormiae has been reported to convert 4-hydroxyphenylacetic acid to 4-(3,4-Dihydroxyphenyl)butanoic acid with a yield of 52% .

化学反应分析

Types of Reactions: 4-(3,4-Dihydroxyphenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of 4-(3,4-Dihydroxyphenyl)butanol.

Substitution: Formation of halogenated derivatives.

相似化合物的比较

3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar antioxidant properties.

4-Hydroxyphenylacetic acid: A precursor in the synthesis of 4-(3,4-Dihydroxyphenyl)butanoic acid.

Uniqueness: 4-(3,4-Dihydroxyphenyl)butanoic acid is unique due to its butanoic acid side chain, which imparts distinct chemical and biological properties compared to other phenolic compounds. This structural feature enhances its solubility and bioavailability, making it a valuable compound in various applications .

生物活性

4-(3,4-Dihydroxyphenyl)butanoic acid, also known as Dihydroxyphenylbutanoic acid , is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C10H12O4

- Molecular Weight : 196.20 g/mol

- CAS Number : 70217-89-9

The compound features a butanoic acid backbone with two hydroxyl groups on the phenyl ring, which significantly influences its biological activity.

4-(3,4-Dihydroxyphenyl)butanoic acid exhibits various mechanisms through which it exerts its biological effects:

- Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, thus protecting cells from oxidative stress. Studies indicate that compounds with similar structures show improved antioxidant properties compared to standard antioxidants like Trolox .

- Anti-inflammatory Effects : Research has shown that this compound can modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines .

- Enzyme Inhibition : It has been suggested that 4-(3,4-Dihydroxyphenyl)butanoic acid may inhibit specific enzymes involved in metabolic pathways, affecting lipid metabolism and energy homeostasis.

Antioxidant Properties

The antioxidant capacity of 4-(3,4-Dihydroxyphenyl)butanoic acid has been demonstrated in several studies:

- Radical Scavenging : In vitro assays have shown that this compound can effectively scavenge various free radicals, indicating its potential as a protective agent against oxidative damage .

- Cellular Protection : In cellular models, it has been found to protect against oxidative stress induced by reactive oxygen species (ROS), enhancing cell viability under stress conditions .

Anti-inflammatory Effects

The anti-inflammatory properties of 4-(3,4-Dihydroxyphenyl)butanoic acid are noteworthy:

- Cytokine Modulation : Studies indicate that this compound can downregulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting a role in managing chronic inflammation .

- Potential Therapeutic Applications : Given its ability to modulate inflammatory responses, it may have therapeutic implications for conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 4-(3,4-Dihydroxyphenyl)butanoic acid:

- Cardioprotection in Doxorubicin Therapy : A study synthesized derivatives of this compound and assessed their cardioprotective effects during doxorubicin treatment. Results indicated significant protection against doxorubicin-induced cardiotoxicity due to enhanced antioxidant activity .

- Metabolism and Excretion Studies : Research on metabolic pathways revealed that when administered in animal models, 4-(3,4-Dihydroxyphenyl)butanoic acid is metabolized into various conjugates, which may influence its bioavailability and efficacy .

Summary Table of Biological Activities

属性

IUPAC Name |

4-(3,4-dihydroxyphenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c11-8-5-4-7(6-9(8)12)2-1-3-10(13)14/h4-6,11-12H,1-3H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMIBYIGJIUJRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。